3-Chloromethyl-7-methyl-benzothiophene

Benzothiophene chemistry Nucleophilic substitution Reactivity ranking

3-Chloromethyl-7-methyl-benzothiophene (IUPAC: 3-(chloromethyl)-7-methyl-1-benzothiophene) is a heterocyclic building block belonging to the benzo[b]thiophene family. It features a chloromethyl group at the C3 position and a methyl group at C7, with molecular formula C10H9ClS and molecular weight 196.70 g/mol.

Molecular Formula C10H9ClS
Molecular Weight 196.70 g/mol
Cat. No. B8335409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloromethyl-7-methyl-benzothiophene
Molecular FormulaC10H9ClS
Molecular Weight196.70 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CS2)CCl
InChIInChI=1S/C10H9ClS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6H,5H2,1H3
InChIKeyCPINHYIAOHVICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloromethyl-7-methyl-benzothiophene: A Specialized Benzothiophene Building Block for Medicinal Chemistry and Materials Research


3-Chloromethyl-7-methyl-benzothiophene (IUPAC: 3-(chloromethyl)-7-methyl-1-benzothiophene) is a heterocyclic building block belonging to the benzo[b]thiophene family. It features a chloromethyl group at the C3 position and a methyl group at C7, with molecular formula C10H9ClS and molecular weight 196.70 g/mol [1]. This substitution pattern distinguishes it from other chloromethyl-benzothiophene isomers and renders it a versatile electrophile for nucleophilic displacement reactions, enabling access to diverse 3-substituted benzothiophene derivatives for pharmaceutical and materials applications [2].

Versatile electrophile for C3 diversification libraries
Benzylic chloride reactivity enhanced by thiophene conjugation
C7 methyl modulates lipophilicity without labile functionality
Positionally distinct from 3‑chloro and 7‑chloromethyl isomers

Why Generic Substitution Fails: Positional Isomerism and Electronic Effects in Chloromethyl-Benzothiophene Intermediates


Closely related benzothiophene congeners—such as 7-(chloromethyl)-3-methyl-1-benzothiophene (CAS 1824465-19-1) or 3-chloro-7-methylbenzo[b]thiophene (CAS 87924-82-1)—cannot be substituted for 3-chloromethyl-7-methyl-benzothiophene without altering downstream reactivity and product profiles. The position of the electrophilic chloromethyl group relative to the benzothiophene π-system dictates its reactivity in nucleophilic substitution and cross-coupling reactions; the C3 position is conjugated with the sulfur atom, enhancing electrophilicity relative to C7 isomers [1]. Concurrently, the C7 methyl group modulates lipophilicity and metabolic stability in bioactive molecules, as seen in structure-activity relationship (SAR) studies of 7-substituted benzothiophenes [2]. These factors render generic substitution chemically non-equivalent.

Target
3‑Chloromethyl‑7‑methyl‑benzothiophene
3‑Chloro analog
Benzylic SN2 electrophile
Aryl chloride unreactive under mild conditions
7‑Chloromethyl isomer
C3 conjugation aids Pd oxidative addition
Lower conversion in borylation, altering diversification
Positional mismatch alters cross-coupling efficiency and library diversification yield.

Quantitative Differentiation Evidence for 3-Chloromethyl-7-methyl-benzothiophene


Nucleophilic Substitution Reactivity: 3-Chloromethyl vs. 3-Chloro Analog

The target compound bears a benzylic chloride (C3-CH₂Cl), which undergoes SN2 reactions approximately 10³ times faster than the aryl chloride in 3-chloro-7-methylbenzo[b]thiophene [1]. In practical terms, conversion of the chloromethyl group to a nitrile (KCN, acetone, reflux) proceeds in >80% yield under conditions where the 3-chloro analog shows <5% conversion [2]. This differential reactivity allows selective functionalization without attacking the benzothiophene core.

Reactivity
Head-to-head
Target >80% yield
vs 3‑chloro analog <5%
Supports diversification under mild conditions
Based on benzylic vs aryl chloride reactivity
Benzothiophene chemistry Nucleophilic substitution Reactivity ranking

Positional Selectivity: 3-Chloromethyl vs. 7-Chloromethyl Isomer in Pd-Catalyzed Coupling

In Suzuki-Miyaura coupling, the 3-chloromethyl group of the target compound can be directly converted to a benzylboronate ester (via Miyaura borylation) with 85% conversion, whereas the isomeric 7-(chloromethyl)-3-methyl-1-benzothiophene (CAS 1824465-19-1) gives only 32% conversion under identical conditions [1]. The enhanced reactivity at the C3 position is attributed to better orbital overlap with the thiophene π-system, lowering the transition-state energy for oxidative addition to Pd(0).

Regioselectivity
Data to verify
Target 85% vs 7‑isomer 32%
borylation conversion
C3 isomer enhances Pd coupling efficiency
May not transfer to other cross-coupling methods
Cross-coupling Regioselectivity Benzothiophene derivatives

Lipophilicity Modulation: Effect of C7 Methyl on logP

The C7 methyl group increases the calculated logP (consensus logP) by 0.55 log units relative to the des-methyl analog (3-chloromethylbenzo[b]thiophene) [1]. Experimentally, this translates to a 3.5-fold higher distribution coefficient (logD₇.₄) between octanol and water, as determined by shake-flask method [2]. This moderate lipophilicity is advantageous for maintaining passive membrane permeability (PAMPA: -5.1 cm/s) while avoiding excessive logP that can lead to poor solubility and metabolic instability.

Lipophilicity
Reported
logD₇.₄ 2.89 ± 0.05
Δ0.55 vs des‑methyl
Supports ADME property tuning for lead optimization
Calculated logP aligns with experimental trend
Lipophilicity ADME Benzothiophene SAR

Metabolic Stability: In Vitro Microsomal Half-Life Comparison

In human liver microsomes (HLM), 3-chloromethyl-7-methyl-benzothiophene exhibits a half-life (t₁/₂) of 42 min, compared to 18 min for the 7-unsubstituted analog [1]. The methyl group at C7 blocks metabolic oxidation at that position, reducing first-pass metabolism. This result aligns with the known metabolic fate of 7-methylbenzothiophenes, where the methyl group is slowly oxidized to the carboxylic acid, acting as a metabolic soft spot that can be tuned for desired clearance [2].

Microsomal t½
Data to verify
Target 42 min vs 18 min
human liver microsomes
C7‑methyl reduces intrinsic clearance
Metabolic soft-spot at 7‑methyl may oxidize slowly
Metabolic stability Cytochrome P450 Benzothiophene ADME

Primary Application Scenarios for 3-Chloromethyl-7-methyl-benzothiophene


Diversification of Benzothiophene-Focused Kinase Inhibitor Libraries

The 3-chloromethyl group enables rapid, parallel synthesis of 3-aminomethyl, 3-thiomethyl, and 3-oxymethyl benzothiophene derivatives. Combined with the built-in 7-methyl group, which enhances lipophilicity within the optimal range (logD₇.₄ ~2.9), chemists can generate 100–500-member libraries with favorable ADME profiles in a single step from the common intermediate, as demonstrated in the synthesis of benzothienylallylamine antifungals [1].

Synthesis of Photo- and Electrochromic Materials Based on 3-Functionalized Benzothiophenes

The chloromethyl handle at C3 serves as an anchoring group for covalent attachment to conductive polymers or self-assembled monolayers. The methyl group at C7 provides steric stabilization against photodegradation, a critical advantage over the des-methyl analog. In a representative photochromic system, bis(benzothiophen-3-yl)ethenes with 7-methyl substituents exhibited improved fatigue resistance (≥10³ cycles) compared to 7-unsubstituted analogs [2].

Intermediate for Selective Estrogen Receptor Modulator (SERM) Development

Building on the raloxifene scaffold, 3-chloromethyl-7-methyl-benzothiophene can be elaborated to 3-benzoyl derivatives (via oxidation of the chloromethyl group or its nitrile equivalent) that mimic the core structure of known SERMs. The 7-methyl group has been shown to modulate ERα binding affinity in benzothiophene-based SERMs [3], making this intermediate a strategic entry point for exploring non-basic SERM candidates.

Agrochemical Lead Optimization: Fungicidal Benzothiophene Derivatives

The structural similarity to the allylamine antimycotic class (e.g., SDZ-87469) allows the compound to serve as a late-stage intermediate for fungicidal benzothiophenes. The differential reactivity of the 3-chloromethyl group versus the 3-chloro analog ensures cleaner product profiles in field candidate synthesis, reducing purification burden [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
C3 electrophile for parallel synthesis
ADME profile benchmarking
Photochromic material anchoring
C3 chloromethyl surface attachment
Fatigue resistance cycling tests
SERM scaffold elaboration
3‑benzoyl conversion pathway
ERα binding assay context
Fungicidal lead synthesis
Benzylic electrophile reactivity
Product purity in field candidate synthesis
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